

Physicochemical Properties of Hypoxanthine-¹⁵N₄: An In-depth Technical Guide

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Compound of Interest

Compound Name: Hypoxanthine-¹⁵N₄

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Hypoxanthine-¹⁵N₄, an isotopically labeled purine derivative crucial for a range of research applications, including metabolic flux analysis and as an internal standard in quantitative mass spectrometry. This document outlines its fundamental characteristics, details the experimental protocols for their determination, and illustrates its central role in biochemical pathways.

Core Physicochemical Data

The physicochemical properties of Hypoxanthine-¹⁵N₄ are presented below. It is important to note that while the molecular formula and weight are specific to the ¹⁵N₄-labeled variant, other experimental data, such as melting point, boiling point, solubility, and pK_a, are primarily reported for the unlabeled hypoxanthine. The introduction of stable isotopes like ¹⁵N results in a negligible difference in these macroscopic physical properties. Therefore, the values for unlabeled hypoxanthine serve as a highly accurate proxy for the ¹⁵N₄-labeled compound.

Table 1: General and Physical Properties of Hypoxanthine-¹⁵N₄

Property	Value	Source
Chemical Formula	C ₅ H ₄ ¹⁵ N ₄ O	-
Molecular Weight	140.09 g/mol	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point	>300 °C (decomposes)	[2]
Boiling Point	551.0 ± 30.0 °C at 760 mmHg (Predicted)	[1]
Thermal Decomposition	Decomposes upon melting.	[3]

Table 2: Solubility Profile of Hypoxanthine

Solvent	Solubility	Temperature (°C)	Source
Water	0.078 g/100 mL	19	
Water	1.4 g/100 mL	100	
Dilute Acid (e.g., 0.5 M H ₂ SO ₄)	Soluble	Not Specified	
Dilute Alkali (e.g., 10 M NaOH)	Soluble	Not Specified	

Table 3: Acidity and Basicity of Hypoxanthine

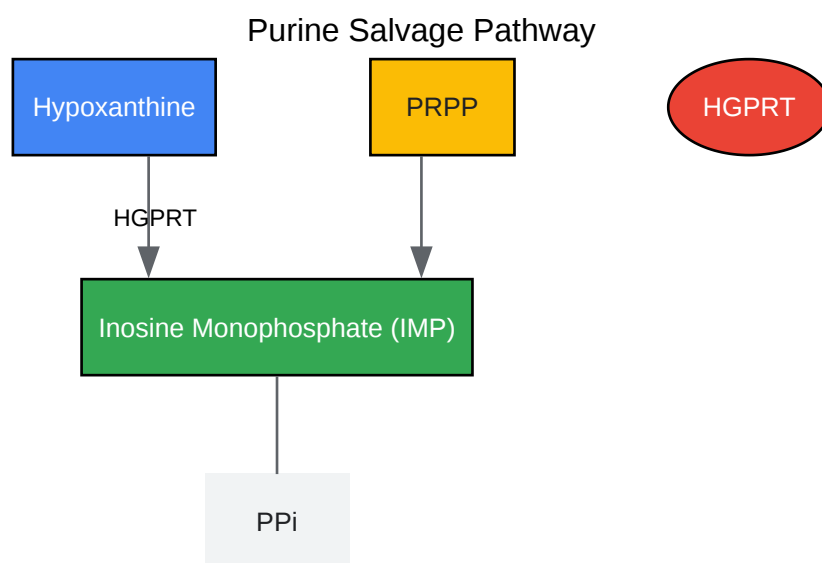
Parameter	Value	Source
pKa (Acidic)	8.93	
pKa (Basic)	2.39	

Biochemical Pathways Involving Hypoxanthine

Hypoxanthine is a central intermediate in purine metabolism, primarily featuring in the purine salvage and degradation pathways. Understanding these pathways is critical for applications in metabolic research and drug development.

Purine Salvage Pathway

The purine salvage pathway recycles purine bases, including hypoxanthine, back into the nucleotide pool. This is an energy-efficient alternative to de novo synthesis. The key enzyme in the salvage of hypoxanthine is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which converts hypoxanthine to inosine monophosphate (IMP).

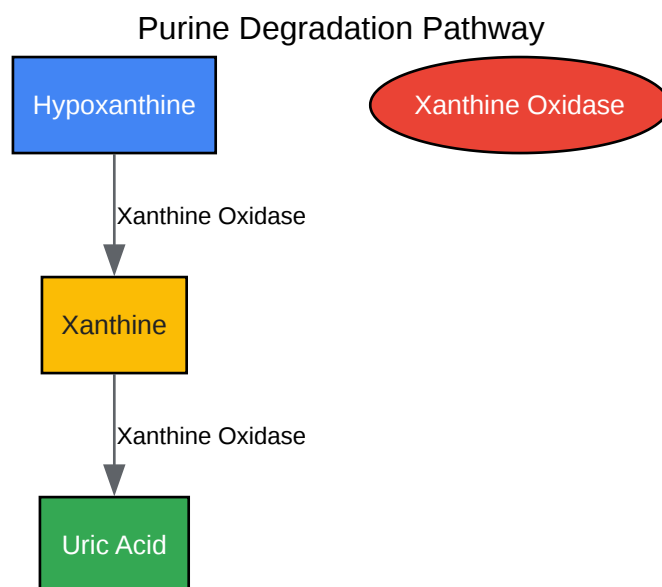


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Figure 1: Purine Salvage Pathway for Hypoxanthine.

Purine Degradation Pathway

In the purine degradation pathway, hypoxanthine is catabolized to uric acid for excretion. This process involves the enzyme xanthine oxidase, which first oxidizes hypoxanthine to xanthine and then xanthine to uric acid.



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Figure 2: Purine Degradation Pathway of Hypoxanthine.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of Hypoxanthine- $^{15}\text{N}_4$.

Melting Point Determination

Methodology: Capillary Melting Point Method

- **Sample Preparation:** A small amount of dry, crystalline Hypoxanthine- $^{15}\text{N}_4$ is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently to compact the sample to a height of 2-3 mm.
- **Apparatus:** A calibrated digital melting point apparatus is used.
- **Procedure:**
 - The apparatus is pre-heated to a temperature approximately 20°C below the expected melting point.

- The packed capillary tube is inserted into the heating block.
- The temperature is increased at a slow, controlled rate (e.g., 1-2°C per minute) to ensure thermal equilibrium.
- The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. Due to decomposition, a darkening of the sample is typically observed at higher temperatures.

Solubility Determination

Methodology: Shake-Flask Method

- Preparation of Saturated Solution: An excess amount of solid Hypoxanthine-¹⁵N₄ is added to a known volume of the solvent (e.g., deionized water, buffer of a specific pH) in a sealed container.
- Equilibration: The container is agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Separation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter or centrifugation can be used for complete removal of undissolved solid.
- Quantification: The concentration of dissolved Hypoxanthine-¹⁵N₄ in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of Hypoxanthine-¹⁵N₄ is used for accurate quantification.

pKa Determination

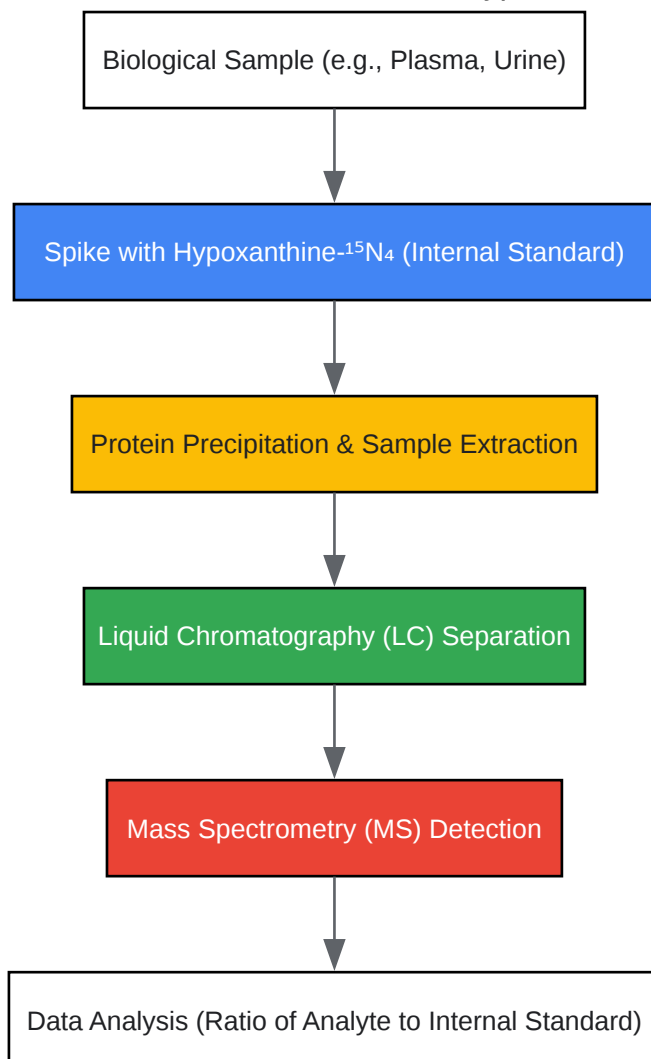
Methodology: UV-Vis Spectrophotometry

- Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values (e.g., from pH 1 to pH 10) are prepared.

- **Sample Preparation:** A stock solution of Hypoxanthine- $^{15}\text{N}_4$ is prepared in a suitable solvent (e.g., water or a small amount of DMSO). Aliquots of the stock solution are added to each buffer solution to achieve the same final concentration.
- **Spectrophotometric Measurement:** The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-350 nm).
- **Data Analysis:**
 - The wavelengths of maximum absorbance for the fully protonated (acidic) and fully deprotonated (basic) forms of hypoxanthine are identified from the spectra at the lowest and highest pH values, respectively.
 - The absorbance at these wavelengths is measured for all the buffer solutions.
 - The ratio of the concentrations of the deprotonated to protonated forms ($[\text{A}^-]/[\text{HA}]$) at each pH is calculated from the absorbance data.
 - The pKa is determined by plotting the logarithm of this ratio ($\log([\text{A}^-]/[\text{HA}])$) against the pH. The pKa is the pH at which this ratio is equal to 1 (i.e., $\log([\text{A}^-]/[\text{HA}]) = 0$).

Experimental Workflow for Quantification

A common application of Hypoxanthine- $^{15}\text{N}_4$ is as an internal standard for the quantification of endogenous hypoxanthine in biological samples by LC-MS. The following diagram illustrates a typical experimental workflow.

LC-MS Quantification Workflow with Hypoxanthine- $^{15}\text{N}_4$ 

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